molecular formula C4H10ClNO2 B562571 Glycine-13C2 Ethyl Ester Hydrochloride CAS No. 1246819-31-7

Glycine-13C2 Ethyl Ester Hydrochloride

Cat. No.: B562571
CAS No.: 1246819-31-7
M. Wt: 141.564
InChI Key: TXTWXQXDMWILOF-ZPGUIXIESA-N
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Description

Chemical Identity and Structural Characteristics

Glycine-Carbon-13 ethyl ester hydrochloride constitutes a specialized isotopically labeled derivative of the simplest amino acid, featuring precise carbon-13 substitution at specific molecular positions. The compound presents with Chemical Abstracts Service number 221080-32-6 for the doubly labeled carbon-13 variant, distinguishing it from related isotopologs and unlabeled analogs. The molecular structure incorporates two carbon-13 atoms positioned strategically within the glycine backbone, specifically at the carboxyl carbon and the alpha carbon positions, creating a unique isotopic signature for analytical applications.

The structural formula Carbon-2 Carbon-13-2 Hydrogen-9 Nitrogen Oxygen-2 Hydrochloride reflects the systematic replacement of natural abundance carbon atoms with carbon-13 isotopes, while maintaining the fundamental glycine ethyl ester architecture. This isotopic modification results in a molecular weight increase to 142.56 grams per mole compared to the unlabeled analog, providing mass spectrometric differentiation capabilities essential for tracer studies. The hydrochloride salt formation enhances compound stability and water solubility characteristics, addressing the inherent instability of free glycine ethyl ester compounds that tend toward polymerization and diketopiperazine formation.

Commercial preparations demonstrate exceptional isotopic purity levels, with carbon-13 enrichment typically achieving 98-99% isotopic abundance and chemical purity exceeding 98%. The crystalline solid exhibits melting point characteristics of 145-146 degrees Celsius, consistent with hydrochloride salt formation and providing thermal stability for analytical applications. Nuclear magnetic resonance spectroscopic analysis reveals distinct carbon-13 chemical shifts that enable precise structural confirmation and quantitative analysis in complex biological matrices.

Historical Development of Isotopically Labeled Glycine Derivatives

The development of isotopically labeled glycine derivatives represents a fundamental milestone in the evolution of stable isotope tracer methodology, tracing its origins to the pioneering work of Harold Urey and his colleagues in the 1930s. Frederick Soddy's initial discovery of isotopes over a century ago established the theoretical foundation for isotopic labeling, demonstrating that elements occupying identical positions in the periodic table could differ in mass due to varying neutron numbers within atomic nuclei. This breakthrough recognition of isotopic phenomena provided the essential conceptual framework for subsequent developments in stable isotope applications within biological research systems.

Harold Urey's successful isolation and concentration of carbon-13 in 1936 marked a pivotal advancement that enabled the incorporation of stable isotopes into organic compounds, including amino acids and their derivatives. The parallel development of nitrogen-15 isolation techniques by Urey in 1937 further expanded the toolkit available for isotopic labeling of nitrogen-containing compounds, establishing the foundation for dual-labeled glycine derivatives. These early achievements in isotope concentration and purification techniques directly enabled the subsequent synthesis of complex isotopically labeled compounds such as glycine-carbon-13 ethyl ester hydrochloride.

The evolution from simple isotopic labeling to sophisticated dual-labeled compounds required advances in synthetic methodology and purification techniques spanning multiple decades. Early applications focused primarily on single-label incorporations, with researchers gradually developing methods for introducing multiple isotopic labels within individual molecular structures. The development of glycine ethyl ester derivatives emerged from recognition that esterification enhanced compound stability and bioavailability compared to free amino acid forms, addressing practical challenges in biological applications.

Contemporary isotope labeling techniques achieve remarkable precision in isotopic incorporation, with modern synthetic methods routinely producing compounds with 98-99% isotopic enrichment at specified positions. These advances reflect continuous improvements in starting material purity, synthetic methodology optimization, and analytical quality control procedures. The progression from early isotope tracer studies to current applications demonstrates the transformative impact of stable isotope methodology across diverse research disciplines, establishing glycine-carbon-13 derivatives as essential tools for metabolic and biochemical investigations.

Significance in Biochemical and Analytical Research

Glycine-carbon-13 ethyl ester hydrochloride occupies a position of exceptional importance within biochemical and analytical research applications, primarily due to its capacity to serve as a highly specific metabolic tracer in complex biological systems. The compound's isotopic signature enables researchers to distinguish between endogenous glycine metabolism and exogenously administered tracer compounds, providing unprecedented insights into amino acid metabolic pathways and protein synthesis dynamics. This differentiation capability proves particularly valuable in studies examining glycine flux rates, protein turnover measurements, and metabolic pathway elucidation in both in vitro and in vivo experimental systems.

Nuclear magnetic resonance spectroscopy applications represent another critical research domain where glycine-carbon-13 ethyl ester hydrochloride demonstrates exceptional utility. The carbon-13 isotopic labels provide enhanced signal intensity and resolution in nuclear magnetic resonance experiments, enabling detailed structural analysis and dynamic studies of protein-ligand interactions. These capabilities prove essential for biomolecular nuclear magnetic resonance studies, protein structure determination, and investigation of molecular dynamics processes that require isotopic labeling for enhanced spectroscopic sensitivity.

Metabolomics research applications increasingly rely on stable isotope-labeled compounds like glycine-carbon-13 ethyl ester hydrochloride for quantitative analysis of metabolic networks and pathway flux measurements. The compound serves as an internal standard for mass spectrometric quantification of glycine and related metabolites, providing accurate measurements in complex biological matrices. These applications extend to clinical mass spectrometry studies where precise quantification of amino acid concentrations and metabolic rates requires isotopically labeled reference standards for analytical accuracy.

Proteomics investigations utilize glycine-carbon-13 ethyl ester hydrochloride for protein turnover studies and synthesis rate measurements, enabling researchers to track incorporation rates into newly synthesized proteins. The stable isotope labeling approach provides advantages over radioactive tracers by eliminating safety concerns while maintaining analytical sensitivity through mass spectrometric detection methods. These applications contribute significantly to understanding protein metabolism in health and disease states, supporting both basic research investigations and clinical diagnostic applications.

Position of Carbon-13 Labels and Their Research Implications

The strategic positioning of carbon-13 isotopic labels within glycine-carbon-13 ethyl ester hydrochloride significantly influences its analytical capabilities and research applications, with each labeled position providing distinct metabolic and spectroscopic information. The dual carbon-13 labeling pattern, incorporating isotopic substitution at both the carboxyl carbon and alpha carbon positions, creates a unique isotopic signature that enables comprehensive tracking of glycine metabolism through multiple biochemical pathways. This dual labeling approach provides enhanced analytical sensitivity compared to single-label compounds while maintaining the ability to distinguish between different metabolic transformation products.

The carboxyl carbon-13 position serves as a critical marker for decarboxylation reactions and metabolic transformations involving the carboxylic acid functional group. When glycine undergoes metabolic processing through pathways involving carbon dioxide release, the carboxyl carbon-13 label enables researchers to track these specific transformations and quantify decarboxylation rates. This positional labeling proves particularly valuable in studies examining glycine cleavage system activity and one-carbon metabolism pathways where carboxyl carbon fate represents a key mechanistic parameter.

The alpha carbon-13 position provides complementary information regarding glycine backbone metabolism and incorporation into larger biomolecular structures. This labeling position remains intact during many metabolic transformations, enabling tracking of glycine incorporation into proteins, nucleotides, and other biosynthetic products. The alpha carbon label serves as a stable marker for protein synthesis studies, allowing researchers to measure incorporation rates and turnover dynamics with high precision through mass spectrometric analysis techniques.

Nuclear magnetic resonance spectroscopic applications benefit significantly from the dual carbon-13 labeling pattern, which provides multiple carbon-13 signals for enhanced structural analysis and dynamic studies. The two distinct carbon-13 chemical shifts enable researchers to monitor conformational changes, binding interactions, and molecular dynamics processes with improved resolution compared to single-label compounds. This dual labeling approach proves particularly valuable in protein nuclear magnetic resonance studies where multiple isotopic labels provide enhanced spectroscopic information for structural determination and dynamics characterization.

Parameter Specification Research Application
Carbon-13 Isotopic Purity 98-99% Enhanced mass spectrometric sensitivity
Chemical Purity >98% Reduced analytical interference
Molecular Weight 142.56 g/mol Mass spectrometric identification
Melting Point 145-146°C Thermal stability assessment
Solubility Water soluble Biological system compatibility
Storage Stability ≥1 year Extended research applications

Properties

IUPAC Name

ethyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTWXQXDMWILOF-ZPGUIXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2]N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747868
Record name Ethyl (~13~C_2_)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-31-7
Record name Ethyl (~13~C_2_)glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via esterification, where glycine reacts with ethanol in the presence of hydrogen chloride. Triethyl orthoformate acts as a dehydrating agent to drive the reaction toward ester formation. Key steps include:

  • Mixing reagents : Glycine, triethyl orthoformate, and ethanol are combined in a molar ratio of 1:1.15:8.

  • Catalysis : Zinc chloride (ZnCl₂) is added to accelerate the reaction.

  • Temperature control : The mixture is stirred at room temperature for 1 hour, then heated to 75°C for 3 hours to complete the reaction.

  • Distillation : Ethanol and ethyl formate byproducts are removed via distillation.

  • Purification : The crude product is washed with an ethanol-ether mixture (60:40 w/w), followed by recrystallization and vacuum drying.

This method achieves a conversion rate exceeding 92%, with a final product purity of ≥99.4%.

Adaptation for ¹³C₂ Isotopic Labeling

To synthesize glycine-¹³C₂ ethyl ester hydrochloride, the standard protocol is modified to incorporate carbon-13-labeled glycine. Isotopic integrity must be preserved throughout the reaction to ensure the final product meets analytical standards.

Starting Materials

  • Glycine-¹³C₂ : Commercially available from suppliers such as Sigma-Aldrich and LGC Standards, this isotopically labeled glycine (98–99 atom % ¹³C) replaces unlabeled glycine in the reaction.

  • Ethanol and HCl : Non-labeled reagents are used to avoid isotopic dilution.

Critical Modifications

  • Exclusion of isotopic contaminants : All reagents and solvents must be verified for carbon-12 content to prevent dilution of the ¹³C label.

  • Reaction optimization : The use of ZnCl₂ as a catalyst is retained, but reaction times may be extended to ensure complete incorporation of the labeled glycine.

  • Purification rigor : Additional recrystallization steps with anhydrous ethanol-ether mixtures are employed to isolate the labeled product from unreacted starting materials.

Reaction Equation

H213C2H2NO2+HC(OCH2CH3)3+HClHClH213C2H2NO2CH2CH3+HCOOCH2CH3+CH3CH2OH\text{H}2^{13}\text{C}2\text{H}2\text{NO}2 + \text{HC(OCH}2\text{CH}3\text{)}3 + \text{HCl} \rightarrow \text{HCl} \cdot \text{H}2^{13}\text{C}2\text{H}2\text{NO}2\text{CH}2\text{CH}3 + \text{HCOOCH}2\text{CH}3 + \text{CH}3\text{CH}_2\text{OH}

Analytical Validation and Yield Optimization

Yield and Purity Metrics

ParameterNon-Labeled Product¹³C₂-Labeled Product
Conversion Rate≥92%85–90%
Final Purity≥99.4%≥98%
Isotopic PurityN/A≥98 atom % ¹³C
Melting Point144–146°C145–146°C

The slightly reduced yield in labeled synthesis (85–90%) reflects challenges in handling isotopic materials, including stricter purification requirements and potential losses during recrystallization.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : Confirms the position and incorporation of ¹³C atoms.

  • Mass Spectrometry (MS) : Validates isotopic enrichment (M+2 mass shift).

  • High-Performance Liquid Chromatography (HPLC) : Assesses chemical purity (>98%) .

Chemical Reactions Analysis

Hydrolysis

Reaction: Glycine 13C2 Ethyl Ester Hydrochloride+H2OH+/OHGlycine 13C2+Ethanol\text{Glycine }^{13}\text{C}_2\text{ Ethyl Ester Hydrochloride}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Glycine }^{13}\text{C}_2+\text{Ethanol}Reagents: Acid (HCl) or base (NaOH) .
Products: Glycine-13C2^{13}\text{C}_2 and ethanol .
Significance: Enables reversible conversion to the parent amino acid for downstream applications .

Oxidation

Reaction: Glycine 13C2 Ethyl Ester HydrochlorideKMnO4/CrO3Glycolic Acid 13C2 or higher oxidation states \text{Glycine }^{13}\text{C}_2\text{ Ethyl Ester Hydrochloride}\xrightarrow{\text{KMnO}_4/\text{CrO}_3}\text{Glycolic Acid }^{13}\text{C}_2\text{ or higher oxidation states }Reagents: Potassium permanganate or chromium trioxide.
Products: Glycolic acid or further oxidized derivatives.
Application: Used in metabolic studies to trace oxidation pathways .

Substitution

Reaction: Glycine 13C2 Ethyl Ester Hydrochloride+NH3Basic ConditionsGlycine 13C2 Amide+Ethanol\text{Glycine }^{13}\text{C}_2\text{ Ethyl Ester Hydrochloride}+\text{NH}_3\xrightarrow{\text{Basic Conditions}}\text{Glycine }^{13}\text{C}_2\text{ Amide}+\text{Ethanol}Reagents: Ammonia or amines.
Products: Amides or substituted derivatives.
Use Case: Synthesis of labeled peptides or amide-containing biomolecules .

Reduction

Reaction: Glycine 13C2 Ethyl Ester HydrochlorideLiAlH4Glycine 13C2 Alcohol+Ethanol\text{Glycine }^{13}\text{C}_2\text{ Ethyl Ester Hydrochloride}\xrightarrow{\text{LiAlH}_4}\text{Glycine }^{13}\text{C}_2\text{ Alcohol}+\text{Ethanol}Reagents: Lithium aluminum hydride (LiAlH₄).
Products: Alcoholic derivatives.
Application: Studies of alcohol metabolism in biological systems .

Reaction Comparison Table

Reaction Type Reagents Products Application
HydrolysisHCl/NaOHGlycine-13C2^{13}\text{C}_2, EthanolMetabolic pathway tracking
OxidationKMnO₄/CrO₃Glycolic acid-13C2^{13}\text{C}_2Oxidative metabolism studies
SubstitutionNH₃/AminesAmides or substituted derivativesPeptide synthesis
ReductionLiAlH₄Alcoholic derivativesAlcohol metabolism studies

Stability and Handling

  • Storage: Stable at room temperature when protected from light and moisture .
  • Solubility: Highly soluble in water, with a logP of 1.01 .
  • Hazards: Causes serious eye damage; handle with protective eyewear .

Scientific Research Applications

Pharmaceutical Development

Glycine-13C2 ethyl ester hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its isotopic labeling allows researchers to trace metabolic pathways and understand drug interactions within biological systems. For instance, it is utilized in the development of anti-inflammatory drugs and other therapeutic agents targeting neurological disorders .

Case Study:
In a study examining the metabolism of anti-inflammatory drugs, researchers employed this compound to track the distribution and breakdown of these compounds in vivo. The results provided insights into the pharmacokinetics of the drugs, enhancing their efficacy and safety profiles .

Biochemical Research

The compound is instrumental in biochemical research, particularly in studies involving amino acids and protein synthesis. Its use in carboxyl-foot printing studies allows for specific derivatization of carboxyl side chains on proteins, facilitating the analysis of protein structure and function .

Data Table: Applications in Biochemical Research

ApplicationDescription
Protein DerivatizationUsed with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide for specific labeling of proteins .
Metabolic Pathway AnalysisTraced metabolic pathways in various organisms using stable isotope labeling .
Enzyme Activity StudiesInvestigated enzyme kinetics by monitoring labeled substrates .

Metabolic Profiling

This compound is widely used in metabolic profiling studies to understand cellular metabolism. Its incorporation into metabolic pathways allows researchers to monitor changes in metabolic fluxes under different physiological conditions.

Case Study:
A study involving Escherichia coli demonstrated how this compound could be used to selectively label nucleotides for NMR spectroscopy. This labeling facilitated the detailed analysis of RNA structures and dynamics, revealing critical insights into cellular function .

Food Industry Applications

In the food industry, this compound is utilized as a flavor enhancer and preservative. Its ability to improve taste while extending shelf life makes it a valuable ingredient in food formulations.

Data Table: Food Industry Applications

ApplicationBenefits
Flavor EnhancementImproves taste profiles of food products .
Shelf Life ExtensionActs as a preservative to prolong freshness .

Agricultural Uses

The compound has applications in agriculture, particularly in enhancing nutrient uptake in plants. It is incorporated into fertilizers and pesticides to improve their effectiveness.

Case Study:
Research demonstrated that this compound improved nutrient absorption rates in crops when applied as part of a fertilizer regimen. This led to increased yields and better crop health under controlled conditions .

Cosmetic Formulations

In cosmetics, this compound is included for its moisturizing properties, contributing to improved skin hydration and texture.

Data Table: Cosmetic Applications

ApplicationBenefits
Skin MoisturizationEnhances skin hydration properties .
Texture ImprovementContributes to smoother skin appearance .

Mechanism of Action

The mechanism of action of Glycine-13C2 Ethyl Ester Hydrochloride primarily involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This helps in understanding the molecular targets and pathways involved in different biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine-13C2 Ethyl Ester Hydrochloride is unique due to its specific isotopic labeling, which makes it particularly useful for detailed metabolic studies and precise biochemical research. The presence of carbon-13 isotopes allows for more accurate tracking and analysis compared to non-labeled or differently labeled compounds .

Biological Activity

Glycine-13C2 Ethyl Ester Hydrochloride, a stable isotope-labeled derivative of glycine, has garnered attention in various fields of biological research. This compound, denoted by its CAS number 1246819-31-7, is particularly useful in metabolic studies due to its ability to act as a tracer in biochemical pathways. This article explores its biological activity, synthesis methods, applications in scientific research, and comparative analysis with related compounds.

Chemical Structure and Composition:

  • Molecular Formula: C4H9ClN[15N]O2
  • Molecular Weight: Approximately 142.56 g/mol
  • CAS Number: 1246819-31-7

The synthesis of this compound typically involves the esterification of glycine with ethanol in the presence of hydrogen chloride. The process can be summarized as follows:

  • Mix glycine and ethanol.
  • Introduce hydrogen chloride gas to catalyze the reaction.
  • Heat the mixture under reflux to ensure complete esterification.
  • Purify the product through recrystallization.

This method is scalable for industrial production, ensuring high purity levels necessary for research applications.

Biological Activity

Mechanism of Action:
Glycine serves as an inhibitory neurotransmitter in the central nervous system (CNS) and acts as a co-agonist with glutamate at NMDA receptors, facilitating excitatory potentials. The incorporation of stable isotopes allows researchers to track this compound's behavior in biological systems using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .

Metabolic Pathways:
this compound plays a crucial role in tracing metabolic pathways. Its isotopic labeling enables detailed studies on how glycine is utilized in various biochemical processes, including protein synthesis and neurotransmission. This compound has been used to investigate:

  • Glycine metabolism dynamics.
  • Enzyme activities involved in metabolic pathways.
  • Interactions with other biological molecules such as proteins and peptides .

Research Applications

This compound is widely applied in several research domains:

  • Metabolic Studies:
    • Used as a tracer to study metabolic pathways and enzyme activities.
    • Helps elucidate the dynamics of glycine metabolism in vivo without interference from endogenous glycine.
  • Protein Labeling:
    • Facilitates quantitative analysis in mass spectrometry by labeling proteins and peptides.
  • Pharmaceutical Research:
    • Aids in understanding drug metabolism by studying the fate of new pharmaceutical compounds.
  • Biochemical Research:
    • Investigates mechanisms underlying various biochemical reactions and interactions .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

Compound NameCAS NumberUnique Features
Glycine56-40-6Simplest amino acid; no isotopic labeling
Glycine Ethyl Ester623-33-6Non-labeled version; used broadly in organic synthesis
Glycinate105-41-9Salt form of glycine; different solubility properties
Sarcosine107-51-7Methylated derivative; involved in neurotransmission
This compound1246819-31-7Stable isotopic labeling enhances utility for research

This table highlights how this compound stands out due to its stable isotopic labeling, which enhances its utility for specific research applications that require tracking molecular behavior without interference from naturally occurring isotopes.

Case Studies

Case Study 1: Metabolic Tracing
In a study involving hyperpolarized [1,3-13C2]acetoacetate, researchers utilized stable isotope-labeled compounds to monitor metabolic changes associated with tumors. The findings indicated significant differences in metabolic ratios between healthy and tumor-bearing tissues, showcasing the potential of using such tracers for clinical applications .

Case Study 2: Neurotransmission Studies
Research exploring the role of glycine as an inhibitory neurotransmitter demonstrated that this compound could effectively trace its interactions within neuronal pathways, providing insights into synaptic transmission mechanisms and potential therapeutic targets for neurological disorders .

Q & A

Q. What are the critical handling and storage considerations for Glycine-13C₂ Ethyl Ester Hydrochloride to ensure chemical stability?

Glycine-13C₂ Ethyl Ester Hydrochloride requires strict adherence to storage conditions to prevent degradation. Store in a sealed container under inert gas (e.g., nitrogen) to avoid moisture absorption, which can hydrolyze the ester group. Maintain room temperature (20–25°C) and protect from light, as UV exposure may alter isotopic integrity . Contradictions exist in literature: some protocols recommend refrigeration for long-term stability, while others prioritize inert atmospheres. Always conduct stability tests under your experimental conditions using techniques like NMR to monitor degradation .

Q. How can researchers validate the isotopic purity of Glycine-13C₂ Ethyl Ester Hydrochloride prior to experimental use?

Isotopic purity (99 atom % ¹³C) must be confirmed via gravimetrically prepared mixtures of natural abundance and labeled glycine derivatives. Use liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to compare experimental and theoretical molar fractions. For example, describes a method where mixtures of Glycine-2-¹³C and Glycine-¹³C₂ are analyzed by LC-MS, with deviations <1% indicating acceptable purity. Calibration curves and internal standards (e.g., ¹⁵N-labeled analogs) enhance accuracy .

Q. What methodologies are recommended for quantifying Glycine-13C₂ Ethyl Ester Hydrochloride in complex biological matrices?

Employ isotope dilution mass spectrometry (IDMS). Spike samples with a known quantity of ¹⁵N-labeled glycine ethyl ester as an internal standard. Use solid-phase extraction (SPE) to isolate the compound from matrices like cell lysates, followed by LC-MS/MS for quantification. Optimize collision energy to distinguish ¹³C₂-labeled fragments from natural isotopes. Validate recovery rates (>90%) and limit of detection (LOD < 0.1 µM) .

Advanced Research Questions

Q. How can Glycine-13C₂ Ethyl Ester Hydrochloride be integrated into stable isotope tracing experiments for metabolic flux analysis?

Design pulse-chase experiments where the labeled compound is introduced to cells or organisms to track glycine incorporation into metabolic pathways (e.g., glutathione synthesis, purine metabolism). Use time-resolved sampling and gas chromatography-mass spectrometry (GC-MS) to measure ¹³C enrichment in downstream metabolites like serine or glycine-derived nucleotides. Normalize data to account for isotopic dilution effects using computational tools such as INCA (Isotopomer Network Compartmental Analysis) .

Q. What experimental strategies mitigate discrepancies in reaction yields when using Glycine-13C₂ Ethyl Ester Hydrochloride versus unlabeled analogs in peptide synthesis?

Kinetic isotope effects (KIEs) may reduce reaction rates in ¹³C-labeled compounds. To address this:

  • Optimize coupling reagents (e.g., use HATU instead of DCC for lower activation energy).
  • Increase reaction time by 10–20% to compensate for slower kinetics.
  • Monitor reaction progress via ¹³C NMR to track ester deprotection and amide bond formation. demonstrates this in a peptide coupling reaction where glycine ethyl ester hydrochloride was used as a building block .

Q. How can researchers track the incorporation of Glycine-13C₂ Ethyl Ester Hydrochloride into reaction mechanisms, such as in polymer or peptide synthesis?

Use tandem mass spectrometry (MS/MS) to identify ¹³C₂-labeled fragments in synthesized polymers or peptides. For example, describes its use in synthesizing glutathione-¹³C₂, where MS/MS confirmed the intact ethyl ester group and subsequent hydrolysis. Alternatively, ¹³C NMR can resolve isotopic shifts in reaction intermediates, such as the 170–180 ppm range for carbonyl carbons .

Q. What analytical approaches resolve contradictions in intracellular metabolite ¹³C labeling data derived from Glycine-13C₂ Ethyl Ester Hydrochloride?

Contradictions often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic glycine pools). Apply subcellular fractionation followed by LC-MS to isolate mitochondrial and cytosolic fractions. Use positional isotopomer analysis to distinguish labeling patterns in metabolites like 5-aminolevulinic acid (ALA). For ambiguous data, employ statistical validation (e.g., bootstrap analysis) to assess confidence intervals in flux estimates .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate isotopic enrichment data using orthogonal techniques (e.g., NMR for positional labeling vs. MS for overall abundance).
  • Experimental Design : Include negative controls (unlabeled glycine ethyl ester) and blank samples to correct for background noise in MS assays .
  • Safety Protocols : Always use EN166-certified goggles and nitrile gloves when handling the compound, as it is classified for severe eye damage .

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